molecular formula C12H16N2O3S B5535659 N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B5535659
M. Wt: 268.33 g/mol
InChI Key: ZUHMXZDSDLGYMS-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the methanesulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)13-11-7-3-2-6-10(11)12(15)14-8-4-5-9-14/h2-3,6-7,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHMXZDSDLGYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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